Cas no 1261968-80-2 (2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid)

2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a methoxy-trifluoromethylphenyl group and a methyl group. Its structure combines aromatic and electron-withdrawing functionalities, making it valuable in synthetic chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy and methyl substitutions influence reactivity and binding interactions. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, including potential drug candidates. Its well-defined structure allows for precise modifications, supporting applications in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in research and development settings.
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid structure
1261968-80-2 structure
Product Name:2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid
CAS No:1261968-80-2
MF:C16H13F3O3
MW:310.267835378647
MDL:MFCD18322767
CID:2622297
PubChem ID:53228586
Update Time:2025-05-20

2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD18322767
    • 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
    • 1261968-80-2
    • 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95%
    • DTXSID30692119
    • 2-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)-6-METHYLBENZOIC ACID
    • 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid
    • MDL: MFCD18322767
    • Inchi: 1S/C16H13F3O3/c1-9-4-3-5-11(14(9)15(20)21)12-8-10(16(17,18)19)6-7-13(12)22-2/h3-8H,1-2H3,(H,20,21)
    • InChI Key: UISNJBHANLQUTG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)C1C=CC=C(C)C=1C(=O)O)OC)(F)F

Computed Properties

  • Exact Mass: 310.08167876Da
  • Monoisotopic Mass: 310.08167876Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 46.5Ų

2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB330044-5g
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95%; .
1261968-80-2 95%
5g
€1159.00 2025-04-21
abcr
AB330044-5 g
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95%; .
1261968-80-2 95%
5g
€1159.00 2023-04-26

2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261968-80-2)
Order Number:A1118641
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:19
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid

Recent Advances in the Study of 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid (CAS: 1261968-80-2)

The compound 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid (CAS: 1261968-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and methoxy substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity of the compound, which is critical for preclinical and clinical studies.

Pharmacological evaluations have revealed that 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid exhibits potent anti-inflammatory and analgesic properties. In vitro and in vivo studies have shown that the compound inhibits cyclooxygenase-2 (COX-2) with high selectivity, suggesting its potential as a next-generation non-steroidal anti-inflammatory drug (NSAID). Furthermore, its trifluoromethyl group contributes to enhanced metabolic stability, addressing a common limitation of traditional NSAIDs.

Another groundbreaking study explored the compound's role in oncology. Research conducted at the National Cancer Institute (2024) identified 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid as a modulator of the tumor microenvironment. The compound was found to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways, offering a novel approach for cancer therapy. These findings have spurred further investigations into its use in combination therapies with existing chemotherapeutic agents.

In addition to its therapeutic potential, recent work has also focused on the compound's safety profile. Toxicological studies in animal models have indicated a favorable pharmacokinetic profile with minimal off-target effects. However, researchers emphasize the need for comprehensive clinical trials to fully assess its safety and efficacy in humans.

In conclusion, 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid (CAS: 1261968-80-2) represents a versatile and promising candidate in drug discovery. Its multifaceted pharmacological properties, coupled with advancements in synthetic methodologies, position it as a key player in the development of new therapeutics for inflammation and cancer. Future research should prioritize clinical translation and exploration of its mechanisms at the molecular level.

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Amadis Chemical Company Limited
(CAS:1261968-80-2)
A1118641
Purity:99%
Quantity:5g
Price ($):687.0
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